molecular formula C8H10FN B13504207 3-fluoro-N,5-dimethylaniline

3-fluoro-N,5-dimethylaniline

Cat. No.: B13504207
M. Wt: 139.17 g/mol
InChI Key: VQRVLBJOLAKRQE-UHFFFAOYSA-N
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Description

3-fluoro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N,5-dimethylaniline typically involves a multi-step reaction process. One common method includes the nitration of a precursor compound followed by reduction. For example, the synthesis can start with the nitration of 3,5-dimethylaniline using nitric acid (HNO₃), followed by reduction with iron (Fe) and ammonium chloride (NH₄Cl) to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as iron (Fe) and ammonium chloride (NH₄Cl) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., aluminum chloride) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-fluoro-N,5-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-N,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N,N-dimethylaniline
  • 3,5-dimethylaniline
  • 4-fluoro-3,5-dimethylaniline

Comparison

Compared to similar compounds, 3-fluoro-N,5-dimethylaniline is unique due to the specific positioning of the fluorine and methyl groups on the aniline ring. This unique structure can result in different chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

IUPAC Name

3-fluoro-N,5-dimethylaniline

InChI

InChI=1S/C8H10FN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3

InChI Key

VQRVLBJOLAKRQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NC

Origin of Product

United States

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